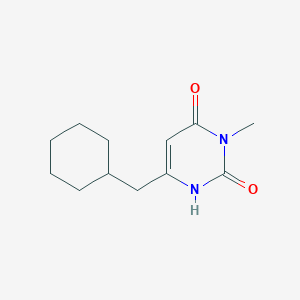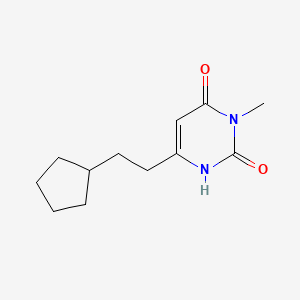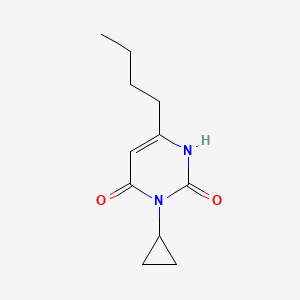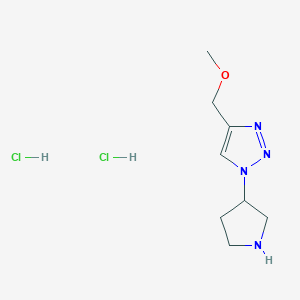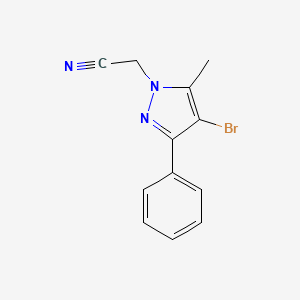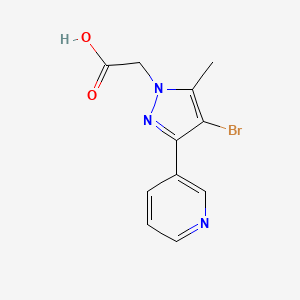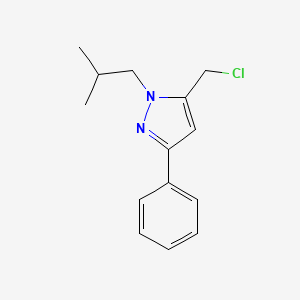
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide
Vue d'ensemble
Description
“1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . Acetylenic esters can be useful precursors for the construction of the thiophene ring .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, such as 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide, have been explored for their potential in creating anticancer agents. The unique structure of thiophene allows for the synthesis of compounds that can interact with biological targets associated with cancer cell proliferation . Researchers have synthesized various ester and amide derivatives of related thiophene compounds, aiming to develop new treatments that can inhibit cancer growth effectively.
Material Science: Organic Semiconductors
In material science, thiophene-based compounds are integral in developing organic semiconductors. Their ability to conduct electricity while maintaining the flexibility of organic materials makes them suitable for applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The incorporation of the pyrazole moiety could potentially enhance the electronic properties of these materials, leading to more efficient devices.
Organic Synthesis: Heterocyclization
The compound’s role in organic synthesis is significant, particularly in the heterocyclization of functionalized alkynes. This process is crucial for constructing thiophene rings with specific substitution patterns, which are valuable intermediates in synthesizing various aromatic heterocycles . The efficiency and selectivity of these syntheses are vital for advancing organic chemistry methodologies.
Coordination Chemistry: Ligand Design
In coordination chemistry, thiophene derivatives serve as ligands that can bind to metal centers, forming coordination complexes. These complexes have diverse applications, ranging from catalysis to materials science . The pyrazole group in the compound could introduce additional binding sites, allowing for the design of complexes with novel properties.
Pharmacology: Drug Development
Thiophene and pyrazole moieties are known for their pharmacological activities. Compounds containing these structures have been investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, and antihypertensive effects . The specific compound could be a candidate for developing new drugs with multiple therapeutic actions.
Catalysis: Synthesis Accelerators
Lastly, thiophene-based compounds are utilized in catalysis to accelerate chemical reactions. Their role in facilitating the synthesis of complex molecules is crucial in both industrial and laboratory settings . The pyrazole component could modify the catalytic activity, potentially leading to more efficient and selective catalysts.
Propriétés
IUPAC Name |
1-ethyl-3-thiophen-3-ylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-14-5-8(10(11)12)9(13-14)7-3-4-15-6-7/h3-6H,2H2,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVULJRHSCONLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



